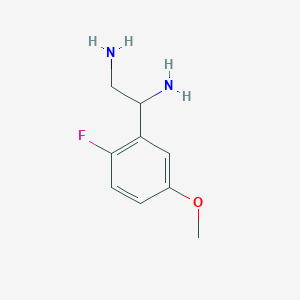
(S)-6-Bromo-8-methylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-8-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methyl group at the 8th position, and an amine group at the 4th position on the chroman ring. The (S)-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common route includes the bromination of 8-methylchroman, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine derivative for the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of chiral catalysts or resolution techniques to ensure the desired (S)-configuration.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-Bromo-8-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with a hydroxyl group would produce a hydroxychroman derivative.
Applications De Recherche Scientifique
(S)-6-Bromo-8-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, this compound is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
6-Bromo-8-methylchroman-4-ol: This compound has a hydroxyl group instead of an amine group, which can significantly alter its biological activity and chemical reactivity.
8-Methylchroman-4-amine: Lacking the bromine atom, this compound may have different binding affinities and pharmacological properties.
6-Bromo-4-chromanone:
Uniqueness: (S)-6-Bromo-8-methylchroman-4-amine’s unique combination of substituents and its chiral nature make it distinct from other similar compounds
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(4S)-6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
Clé InChI |
VEJHXMNKVWTQKH-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC2=C1OCC[C@@H]2N)Br |
SMILES canonique |
CC1=CC(=CC2=C1OCCC2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


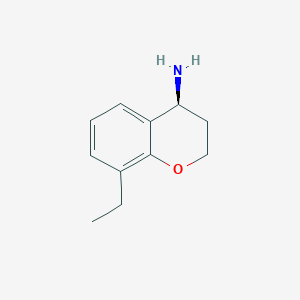
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)

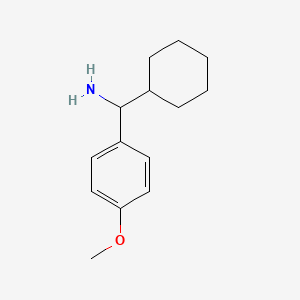
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
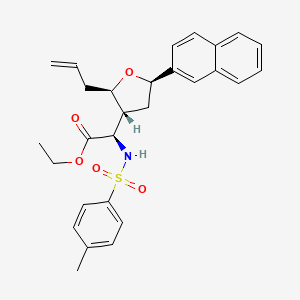
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
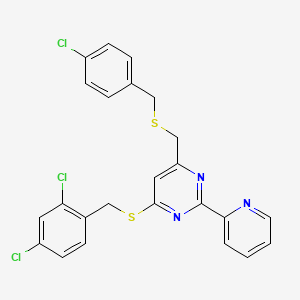
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
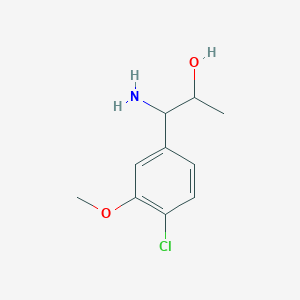

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)
